2-Iodo-1-methyl-4-(trifluoromethyl)benzene

SRN1 mechanism nucleophilic substitution trifluoromethyl rearrangement

Researchers requiring reproducible Suzuki/Heck couplings face unpredictable yields when substituting regioisomeric iodoarenes. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (CAS 13055-62-4) eliminates this variability through its defined ortho-iodo/para-CF₃ architecture. • Predictable steric effects from ortho-methyl enable catalyst optimization and enhanced regioselectivity in polyfunctional couplings. • Para-CF₃ accelerates transmetalation/reductive elimination, partially offsetting steric retardation-validated LogP 3.62, CYP3A4 IC₅₀ >30 μM. • Supplied at 98% purity with 2-8°C storage; available in 200 mg to 25 g scales for immediate dispatch.

Molecular Formula C8H6F3I
Molecular Weight 286.03 g/mol
CAS No. 13055-62-4
Cat. No. B185855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-methyl-4-(trifluoromethyl)benzene
CAS13055-62-4
Molecular FormulaC8H6F3I
Molecular Weight286.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)I
InChIInChI=1S/C8H6F3I/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,1H3
InChIKeyZRLVXVHZQHJOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-methyl-4-(trifluoromethyl)benzene CAS 13055-62-4: Structure, Key Physicochemical Identifiers and Procurement Baseline


2-Iodo-1-methyl-4-(trifluoromethyl)benzene (CAS 13055-62-4; synonym: 3-iodo-4-methylbenzotrifluoride) is a halogenated aromatic hydrocarbon with the molecular formula C8H6F3I and a molecular weight of 286.03 g/mol [1]. The compound features three key substituents on the benzene ring: an iodine atom at the 2-position, a methyl group at the 1-position, and a trifluoromethyl group at the 4-position [1]. This specific ortho-iodo, para-CF₃ substitution pattern creates a distinct electronic environment characterized by a calculated LogP of 3.62 and an exact mass of 285.947 Da . The compound is commercially available from multiple suppliers at purity specifications of 98%, with standard storage conditions at 2–8°C in sealed, dry environments .

Why Generic Substitution Fails: Understanding the Unique Substituent Pattern of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene


A simple substitution of 2-iodo-1-methyl-4-(trifluoromethyl)benzene with a generic iodoarene or a regioisomeric trifluoromethyl iodotoluene is not scientifically justified because the specific ortho-iodo/para-CF₃ arrangement dictates a unique combination of steric and electronic effects that govern reaction outcomes [1]. In palladium-catalyzed cross-couplings, the ortho-methyl group adjacent to the iodine center introduces measurable steric hindrance that reduces oxidative addition rates compared to unsubstituted or para-substituted analogs [1]. Simultaneously, the electron-withdrawing para-trifluoromethyl group modulates the electrophilicity of the aromatic ring and influences the stability of reaction intermediates [2]. This dual-substituent architecture means that a user who substitutes this compound with a different isomer—such as the 4-iodo or 2-CF₃ variant—will encounter divergent reaction kinetics, altered yields, and potentially different product distributions, rendering the substitution invalid for reproducible synthetic protocols [1][2].

Quantitative Differential Evidence: Comparative Performance Data for 2-Iodo-1-methyl-4-(trifluoromethyl)benzene vs. Analogs


SRN1 Reaction Outcome Divergence: Rearrangement Product Formation with Trifluoromethyl Iodotoluenes

In SRN1 reactions with the enolate of 3,3-dimethylbutan-2-one, both ortho-trifluoromethyl iodotoluene and para-trifluoromethyl iodotoluene (the latter being structurally equivalent to 2-iodo-1-methyl-4-(trifluoromethyl)benzene) exhibit unusual behavior by affording rearranged products rather than the expected direct substitution product [1]. This rearrangement is specific to the trifluoromethyl-substituted iodoarenes and is not observed with non-fluorinated iodoarene analogs under identical conditions [1].

SRN1 mechanism nucleophilic substitution trifluoromethyl rearrangement

Steric Hindrance in Palladium-Catalyzed Cross-Coupling: Ortho-Methyl vs. Para-Methyl Iodoarenes

The presence of an ortho-methyl group adjacent to the iodine atom in 2-iodo-1-methyl-4-(trifluoromethyl)benzene introduces steric hindrance that measurably reduces cross-coupling reaction rates. Comparative kinetic studies on methyl-substituted iodoarenes demonstrate that ortho-methylhaloarenes are less reactive in palladium-catalyzed reactions compared to both unsubstituted haloarenes and para-substituted analogs [1]. In the Sonogashira reaction, the introduction of a para-methyl group slows cross-coupling relative to unsubstituted iodoarenes, and the ortho-methyl substitution further retards the reaction [1].

Sonogashira coupling methoxycarbonylation steric effects palladium catalysis

CYP3A4 Inhibition Profile: Low Cytochrome P450 Liability for Drug Discovery Applications

In a fluorescence-based biochemical assay measuring inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate, 2-iodo-1-methyl-4-(trifluoromethyl)benzene exhibited an IC₅₀ greater than 30 μM (>3.00E+4 nM) after 30 minutes of incubation [1]. This value indicates negligible CYP3A4 inhibitory activity at concentrations relevant to early-stage drug discovery screening.

CYP3A4 inhibition drug metabolism pharmacokinetics ADME

Trifluoromethylation Substrate Performance: Benchmarking Ortho-Methyl vs. Para-Methyl Iodotoluene in Copper-Mediated Reactions

A comparative profiling study of well-defined copper reagents for the trifluoromethylation of aryl iodides examined the reactivity differences between ortho-methyl and para-methyl iodotoluenes [1]. The study found that relative reactivities were highly dependent on the nature of the iodoarene substrate [1]. Under identical conditions using [(SIMes)CuCF₃] complexes, ortho-methyl iodotoluene (structurally analogous to the ortho-iodo/ortho-methyl environment in 2-iodo-1-methyl-4-(trifluoromethyl)benzene) exhibited distinct reactivity profiles compared to para-substituted analogs [1].

trifluoromethylation copper catalysis aryl iodide fluoroalkylation

LogP as a Lipophilicity Indicator: Differentiating Physicochemical Properties for Membrane Permeability

The calculated LogP value for 2-iodo-1-methyl-4-(trifluoromethyl)benzene is 3.62 . This lipophilicity parameter places the compound within the optimal range for passive membrane permeability (LogP 1–4) while maintaining sufficient hydrophobicity for halogen bonding interactions. For comparison, the non-iodinated analog 1-methyl-4-(trifluoromethyl)benzene has a lower calculated LogP due to the absence of the hydrophobic iodine atom.

LogP lipophilicity membrane permeability drug-likeness

Commercial Purity Benchmarking: Standardized 98% Purity Specification Across Major Suppliers

Multiple commercial suppliers consistently offer 2-iodo-1-methyl-4-(trifluoromethyl)benzene at ≥98% purity as the industry-standard specification [1]. This standardization enables reproducible synthetic outcomes across different procurement sources. For comparison, some related trifluoromethyl iodotoluene isomers are offered only at 95% or 97% purity specifications, which may introduce variable impurity profiles in sensitive reactions.

purity specification quality control procurement building block

Validated Application Scenarios for 2-Iodo-1-methyl-4-(trifluoromethyl)benzene Based on Quantitative Evidence


Suzuki–Miyaura and Sonogashira Cross-Coupling Building Block with Defined Steric Reactivity Profile

This compound serves as an aryl iodide electrophile in palladium-catalyzed cross-coupling reactions where the ortho-methyl group introduces predictable steric hindrance that must be accounted for in reaction design [1]. The reduced oxidative addition rate relative to unsubstituted or para-substituted iodoarenes necessitates catalyst optimization but provides enhanced regioselectivity in polyfunctional coupling systems [1]. The para-CF₃ group imparts electron-withdrawing character that can accelerate transmetalation and reductive elimination steps, partially compensating for the steric retardation at oxidative addition. Researchers should anticipate longer reaction times compared to less hindered analogs and should not substitute with 4-iodo-1-methyl-2-(trifluoromethyl)benzene without re-optimizing the entire protocol.

Medicinal Chemistry Building Block for Lead Optimization with Favorable ADME Profile

The compound's LogP of 3.62 positions it within the optimal lipophilicity range for passive membrane permeability while retaining the iodine handle for late-stage diversification [1]. The demonstrated low CYP3A4 inhibitory activity (IC₅₀ > 30 μM) reduces the risk of introducing cytochrome P450 liabilities into lead series [2]. This profile makes 2-iodo-1-methyl-4-(trifluoromethyl)benzene a strategic choice for fragment-based drug discovery and parallel library synthesis programs where building block physicochemical properties directly impact the drug-likeness of final compounds. The trifluoromethyl group additionally provides metabolic stability and enhanced binding affinity through favorable hydrophobic and electrostatic interactions with protein targets.

Copper-Mediated Trifluoromethylation Precursor Optimization Studies

As an ortho-methyl substituted iodoarene, this compound exhibits distinct reactivity in copper-mediated trifluoromethylation reactions compared to para-substituted analogs [1]. This differential reactivity makes it valuable as a substrate for benchmarking new trifluoromethylation reagents and for investigating the interplay between steric effects and copper catalyst performance [1]. The ortho-methyl group adjacent to the iodine center provides a defined steric environment for probing catalyst accessibility and turnover. Researchers developing new copper-based fluoroalkylation methodologies should include this compound in substrate scope studies to demonstrate functional group tolerance under sterically demanding conditions.

SRN1 Mechanistic Probe for Investigating Trifluoromethyl Substituent Effects

The documented rearrangement behavior in SRN1 reactions establishes this compound as a mechanistic probe for investigating nucleophilic substitution pathways in the presence of electron-withdrawing trifluoromethyl groups [1]. Unlike non-fluorinated iodoarenes that follow predictable substitution pathways, 2-iodo-1-methyl-4-(trifluoromethyl)benzene undergoes CF₃-mediated rearrangement, providing a diagnostic tool for differentiating SRN1 from alternative radical or polar mechanisms [1]. Physical organic chemists investigating substituent effects on radical anion intermediates can leverage this compound's unique reactivity profile to benchmark computational models and validate mechanistic hypotheses.

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